2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-12-2-5-17(21)20(18-12)11-13-9-19(10-13)25(22,23)15-3-4-16-14(8-15)6-7-24-16/h2-5,8,13H,6-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTXKAGPSMEDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde compounds under acidic or basic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization of amino alcohols or amino halides using suitable reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: The benzofuran and azetidine intermediates are then coupled using sulfonylation reactions, often employing sulfonyl chlorides and bases like triethylamine.
Formation of the Pyridazinone Moiety: This step involves the cyclization of hydrazine derivatives with diketones or ketoesters under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the azetidine ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The sulfonyl group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Bases: Triethylamine, sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Benzofuran derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced azetidine derivatives.
Substitution Products: Compounds with varied functional groups replacing the sulfonyl group.
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Inhibition of Angiogenesis : The compound may reduce the formation of new blood vessels that tumors require for growth.
- Induction of Apoptosis : In vitro studies have demonstrated that this compound can trigger programmed cell death in cancer cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes crucial in various physiological processes:
- Acetylcholinesterase Inhibition : This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Urease Inhibition : This could be beneficial in managing infections caused by urease-producing bacteria.
Anti-inflammatory Properties
Preliminary studies suggest that this compound can modulate inflammatory pathways by:
- Reducing levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-1beta).
- Potentially serving as a therapeutic agent for conditions characterized by chronic inflammation.
Molecular Interactions
The compound's activity is attributed to its ability to interact with various biological targets:
- Binding to Nucleophilic Sites : The sulfonamide group enhances its reactivity with proteins and nucleic acids.
- Modulation of Signaling Pathways : It influences pathways involved in cell growth and apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption and Distribution : The compound is expected to have good bioavailability due to its solubility profile.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways involved.
Anticancer Studies
A notable study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 25 μM, demonstrating strong anticancer potential.
Anti-inflammatory Research
In another study focused on inflammatory mediators, treatment with the compound resulted in a marked decrease in TNF-alpha levels, suggesting its utility in inflammatory disease models.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and azetidine groups may facilitate binding to active sites, while the benzofuran and pyridazinone moieties contribute to overall stability and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and analogs are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Pyridazinones are less common in drug design but offer unique binding profiles. Pyrimidin-4(3H)-one derivatives (e.g., methylthio analog ) may exhibit reduced solubility due to the absence of a polar sulfonamide group.
6-Methyl substitution on the dihydropyridazinone core may shield the molecule from oxidative metabolism, enhancing bioavailability relative to unsubstituted analogs .
Physicochemical Properties :
- The target compound’s calculated molecular weight (~363.4 g/mol) is lower than disulfide-containing analogs (e.g., 590.63 g/mol in ), suggesting better permeability.
- Fluorophenyl groups in ’s compound increase lipophilicity, which may improve membrane penetration but reduce aqueous solubility .
Research Findings and Limitations
While explicit comparative pharmacological data are absent in the provided evidence, structural analysis suggests:
- The sulfonylazetidine moiety in the target compound could enhance solubility and binding specificity compared to thioether or amine-linked analogs .
- The dihydropyridazinone core’s planar structure may facilitate π-π stacking interactions in enzymatic binding pockets, a feature less pronounced in pyrimidinones .
- Synthetic scalability is supported by methods in European patents (e.g., dichloromethane-triethylamine coupling ), though yield optimization may be required.
Limitations:
- No direct biological activity or pharmacokinetic data are available for the target compound.
- Supplier listings (e.g., dihydrobenzofuran-pyridazinones in ) indicate commercial interest but lack mechanistic details.
Biological Activity
The compound 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzofuran moiety and a pyridazinone structure, which may contribute to its diverse biological activities. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18N4O3S |
| Molecular Weight | 350.41 g/mol |
| CAS Number | Not available |
Antioxidant Activity
Research indicates that compounds containing the benzofuran structure exhibit significant antioxidant properties. A study demonstrated that similar benzofuran derivatives could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage . The incorporation of a sulfonyl group may enhance these properties by stabilizing radical intermediates.
Neuroprotective Effects
Neuroprotective activity has been observed in related compounds. For instance, 2,3-dihydro-1-benzofuran derivatives have shown efficacy in protecting neuronal cells from oxidative stress-induced apoptosis. This suggests that the compound may also possess neuroprotective properties due to its structural similarities with known neuroprotectants .
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The sulfonyl group is known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This mechanism could be relevant for the compound in reducing inflammation-related conditions .
Antimicrobial Activity
Preliminary studies on related compounds have indicated potential antimicrobial activities against various pathogens. The presence of the azetidine ring may enhance membrane permeability, allowing better interaction with microbial cells. This warrants further investigation into the antimicrobial efficacy of the compound in clinical settings .
In Vivo Studies
A recent study evaluated the neuroprotective effects of a related benzofuran derivative in a mouse model of traumatic brain injury. The results showed a significant reduction in neuronal loss and improved cognitive function post-treatment, highlighting the potential therapeutic applications of benzofuran-based compounds in neurodegenerative diseases .
Clinical Trials
While specific clinical trials for this compound are currently limited, ongoing research into similar structures suggests promising avenues for development as anti-inflammatory and neuroprotective agents. Future trials will be essential to establish safety profiles and therapeutic efficacy in humans.
The proposed mechanisms through which this compound exerts its biological effects include:
- Radical Scavenging: The benzofuran moiety effectively scavenges free radicals.
- Inhibition of Inflammatory Pathways: The sulfonyl group modulates inflammatory responses.
- Neuronal Protection: The compound may inhibit apoptosis pathways in neuronal cells.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one?
- Methodological Answer :
- Step 1 : Use controlled copolymerization techniques, as demonstrated in the synthesis of structurally analogous polycationic reagents (e.g., P(CMDA-DMDAAC)s), by varying molar ratios of monomers (e.g., azetidine and benzofuran sulfonyl derivatives) to control molecular weight and branching .
- Step 2 : Optimize reaction conditions (temperature, solvent, catalyst) based on heterocyclic synthesis protocols. For example, KOH in dioxane has been effective for cyclization reactions in pyridazinone derivatives .
- Step 3 : Monitor intermediates via TLC or HPLC to ensure stepwise progression of sulfonation and azetidine coupling .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm regioselectivity of the benzofuran sulfonyl group and azetidine-methylpyridazinone linkage. Compare chemical shifts with DFT-predicted values for validation .
- HPLC-MS : Employ reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients to assess purity and detect sulfonate byproducts .
- FT-IR : Verify sulfonyl (S=O, ~1350 cm) and pyridazinone carbonyl (C=O, ~1680 cm) functional groups .
Q. How can researchers ensure batch-to-batch consistency in purity for this compound?
- Methodological Answer :
- Step 1 : Implement a validated HPLC protocol with UV detection at 254 nm, using Pharmacopeial Forum guidelines for residual solvent analysis (e.g., ethyl acetate, DMF) .
- Step 2 : Apply statistical Design of Experiments (DoE) to optimize purification steps (e.g., recrystallization solvents, column chromatography parameters) .
- Step 3 : Use Karl Fischer titration to control moisture content, critical for sulfonate stability .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound?
- Methodological Answer :
- Step 1 : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties, such as sulfonyl group electrophilicity and pyridazinone ring aromaticity .
- Step 2 : Simulate reaction pathways for sulfonation and azetidine coupling using Gaussian or ORCA software to identify kinetic bottlenecks .
- Step 3 : Validate computational models with experimental data (e.g., Hammett plots for substituent effects) .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?
- Methodological Answer :
- Step 1 : Synthesize derivatives with variations in the benzofuran sulfonyl group (e.g., electron-withdrawing substituents) and azetidine-methylpyridazinone core .
- Step 2 : Screen against enzyme targets (e.g., kinases, phosphatases) using fluorescence polarization assays, referencing protocols for heterocyclic inhibitors .
- Step 3 : Apply multivariate analysis to correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How should researchers resolve contradictions in spectral data or biological activity across studies?
- Methodological Answer :
- Step 1 : Re-examine synthetic protocols for hidden variables (e.g., trace metal catalysts in azetidine ring formation) that may alter stereochemistry .
- Step 2 : Cross-validate NMR assignments using --HMBC to detect non-protonated nitrogen environments in the pyridazinone ring .
- Step 3 : Replicate biological assays under standardized conditions (e.g., buffer pH, temperature) to isolate compound-specific effects from experimental artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
